N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-methyl-4H-1,2,4-triazole moiety, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 4-methyl-4H-1,2,4-triazole with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as nonlinear optical characteristics
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or interfere with viral replication. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Another triazole-based compound with potential therapeutic applications.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A triazole derivative with applications in medicinal chemistry.
Uniqueness
N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide is unique due to its specific structure, which combines the triazole ring with a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-4-8(14)10-5-7(2)9-12-11-6-13(9)3/h4,6-7H,1,5H2,2-3H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVALGLGGDCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)C1=NN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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